1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Übersicht

Beschreibung

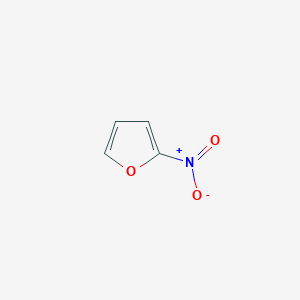

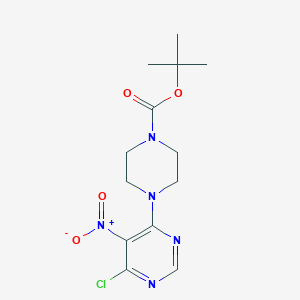

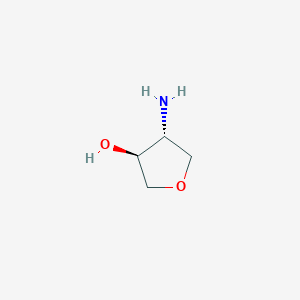

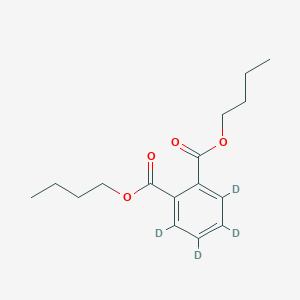

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .

Molecular Structure Analysis

The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

- Pyrimidines are used in the treatment of various types of cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for treating leukemia .

- The methods of application typically involve oral administration of the drug, with dosage and frequency varying based on the specific drug and the patient’s condition .

- The outcomes of these treatments have been positive, with these drugs becoming well-established treatments for leukemia .

- Pyrimidines have been reported to have antimicrobial properties .

- The methods of application and experimental procedures would depend on the specific type of infection being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of microbial infections .

- Pyrimidines also have antifungal properties .

- The methods of application and experimental procedures would depend on the specific type of fungal infection being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of fungal infections .

- Pyrimidines have been reported to have antiparasitic properties .

- The methods of application and experimental procedures would depend on the specific type of parasitic infection being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of parasitic infections .

- Pyrimidines have been reported to have diuretic properties .

- The methods of application and experimental procedures would depend on the specific condition being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective as diuretics .

Anticancer

Antimicrobial

Antifungal

Antiparasitic

Diuretic

Antitumor

- Pyrimidines have been reported to have antifilarial properties .

- The methods of application and experimental procedures would depend on the specific type of filarial infection being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of filarial infections .

- Pyrimidines have been reported to inhibit DNA topoisomerase II .

- The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .

- The outcomes of these treatments have been positive, with pyrimidines being effective as DNA topoisomerase II inhibitors .

- Pyrimidines have been reported to have antitubercular properties .

- The methods of application and experimental procedures would depend on the specific type of tuberculosis being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against tuberculosis .

- Pyrimidines have been reported to have antimalarial and anti-plasmodial properties .

- The methods of application and experimental procedures would depend on the specific type of malaria being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against malaria .

- Pyrimidines have been reported to have anti-inflammatory and analgesic activities .

- The methods of application and experimental procedures would depend on the specific condition being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective as anti-inflammatory and analgesic agents .

Antifilarial

DNA Topoisomerase II Inhibitors

Antitubercular Agents

Antimalarial and Anti-plasmodial

Anti-inflammatory and Analgesic Activities

Anti-HIV

- Pyrimidines have been reported to have cardiovascular and antihypertensive properties .

- The methods of application and experimental procedures would depend on the specific condition being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective as cardiovascular agents and antihypertensives .

- Pyrimidines have been reported to have antiulcer properties .

- The methods of application and experimental procedures would depend on the specific type of ulcer being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against ulcers .

- Pyrimidines have been reported to have properties that can help with hair disorders .

- The methods of application and experimental procedures would depend on the specific type of hair disorder being treated .

- The outcomes of these treatments have been positive, with pyrimidines being effective against various hair disorders .

- Pyrimidines have been reported to have properties that can antagonize calcium-sensing receptors .

- The methods of application and experimental procedures would depend on the specific context in which the antagonists are used .

- The outcomes of these treatments have been positive, with pyrimidines being effective as calcium-sensing receptor antagonists .

- Pyrimidines have been reported to inhibit DPP-IV .

- The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .

- The outcomes of these treatments have been positive, with pyrimidines being effective as DPP-IV inhibitors .

Cardiovascular Agents and Antihypertensive

Antiulcer Agents

Hair Disorders Activities

Calcium-Sensing Receptor Antagonists

DPP-IV Inhibitors

Antidiabetic

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEVKGIBOLXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614407 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | |

CAS RN |

147539-23-9 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)